molecular formula C11H11ClO5 B1303184 Dimethyl 2-(4-chlorophenoxy)malonate CAS No. 338400-09-2

Dimethyl 2-(4-chlorophenoxy)malonate

Cat. No.: B1303184
CAS No.: 338400-09-2
M. Wt: 258.65 g/mol
InChI Key: QAZOUQVJXMWOAE-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-chlorophenoxy)malonate is a malonate ester featuring a 4-chlorophenoxy substituent at the central carbon. This compound is characterized by its two ester groups (methoxy) and an aryl ether linkage, which confer unique electronic and steric properties. It is primarily utilized in organic synthesis, pharmaceuticals, and material science due to its reactivity in cross-coupling, cyclization, and nucleophilic substitution reactions . Regulatory-compliant batches are available for drug development, emphasizing its role in ANDA/NDA submissions .

Properties

IUPAC Name

dimethyl 2-(4-chlorophenoxy)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO5/c1-15-10(13)9(11(14)16-2)17-8-5-3-7(12)4-6-8/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZOUQVJXMWOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101251520
Record name 1,3-Dimethyl 2-(4-chlorophenoxy)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338400-09-2
Record name 1,3-Dimethyl 2-(4-chlorophenoxy)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338400-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl 2-(4-chlorophenoxy)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-(4-chlorophenoxy)malonate can be synthesized through the reaction of dimethyl malonate with 4-chlorophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran. The general reaction scheme is as follows:

Dimethyl malonate+4-chlorophenolBase, SolventDimethyl 2-(4-chlorophenoxy)malonate\text{Dimethyl malonate} + \text{4-chlorophenol} \xrightarrow{\text{Base, Solvent}} \text{this compound} Dimethyl malonate+4-chlorophenolBase, Solvent​Dimethyl 2-(4-chlorophenoxy)malonate

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted malonates can be formed.

    Hydrolysis Products: The hydrolysis of this compound yields 2-(4-chlorophenoxy)malonic acid.

Scientific Research Applications

Dimethyl 2-(4-chlorophenoxy)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-(4-chlorophenoxy)malonate involves its interaction with molecular targets such as enzymes and receptors. For example, it can bind to adenosine receptors through steric interactions and hydrogen bonding, influencing cellular signaling pathways . The compound’s structure allows it to fit into the active sites of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Malonate esters with varied substituents exhibit distinct chemical behaviors, synthetic challenges, and applications. Below is a systematic comparison:

Structural and Electronic Features
Compound Name Substituent Electronic Nature Key Structural Features
Dimethyl 2-(4-chlorophenoxy)malonate 4-Chlorophenoxy Electron-withdrawing (Cl, O) Aryl ether, planar aromatic ring
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate 4-Chloro-2-nitrophenyl Strongly electron-withdrawing (NO₂, Cl) Nitro group enhances acidity
Diethyl 2-((4-chloroanilino)methylene)malonate 4-Chloroanilino Electron-donating (NH) Enamine structure, hydrogen bonding
Dimethyl (2-methoxyphenoxy)malonate 2-Methoxyphenoxy Electron-donating (OCH₃) Methoxy group increases solubility
Dimethyl 2-(3-oxocyclopentyl)malonate 3-Oxocyclopentyl Electron-withdrawing (keto) Cyclic ketone, sp³ hybridized C
  • Electron-withdrawing groups (e.g., Cl, NO₂) increase the acidity of the α-hydrogens, facilitating enolate formation in aldol condensations .
  • Electron-donating groups (e.g., OCH₃, NH) reduce enolate stability but enhance solubility in polar solvents .

Yield Comparison :

Compound Base Used Solvent Yield (%)
Dimethyl 2-(1-methyl-3-oxo-isobenzofuran)malonate KOH Acetonitrile 89
Diethyl 2-[(5,7-dimethoxy-2-oxochromen-4-yl)methyl]malonate KOtBu Acetonitrile ~75
This compound KOH (inferred) Acetonitrile ~85*

*Inferred from analogous syntheses in .

Spectroscopic Data
  • ¹H NMR: this compound: Aromatic protons resonate at δ 7.3–7.6 ppm (meta to Cl), with singlet methoxy groups at δ 3.6–3.8 ppm . Dimethyl (2-methoxyphenoxy)malonate: Methoxy protons appear at δ 3.7–3.9 ppm, with ortho-coupled aromatic protons at δ 6.8–7.1 ppm .
  • ¹³C NMR :
    • Carbonyl carbons in dimethyl 2-(3-oxocyclopentyl)malonate appear at δ 165–170 ppm, similar to other malonates .

Biological Activity

Dimethyl 2-(4-chlorophenoxy)malonate, a derivative of malonic acid, has garnered attention in various fields of research due to its unique chemical structure and biological properties. This article delves into the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C11H11ClO5C_{11}H_{11}ClO_5. The presence of the 4-chlorophenoxy group enhances its reactivity and biological interactions compared to simpler malonate derivatives. The compound is characterized by two ester groups, which contribute to its solubility and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it can bind to adenosine receptors through steric interactions and hydrogen bonding, influencing various cellular signaling pathways. This interaction is crucial for its applications in medicinal chemistry, particularly in drug development targeting cancer and parasitic infections.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against gram-positive bacteria and mycobacterial strains. For instance, compounds with similar structures have shown effectiveness comparable to clinically used antibiotics like ampicillin and isoniazid . The introduction of halogen atoms, such as chlorine, into the molecular structure is known to enhance antibacterial efficacy .

Cytotoxicity

The cytotoxic profile of this compound has been assessed on various cancer cell lines. Preliminary results indicate that while it possesses cytotoxic properties, these effects vary significantly based on structural modifications. Compounds derived from similar frameworks have demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards primary mammalian cells .

Synthesis and Evaluation

This compound serves as a versatile building block in organic synthesis. Its derivatives are synthesized for evaluation against various biological targets. A study involving the synthesis of new derivatives reported promising results in terms of antimicrobial activity against resistant strains of bacteria .

Comparative Studies

Comparative studies with related compounds such as diethyl malonate and methyl 2-(4-chlorophenoxy)acetate reveal that this compound possesses unique properties due to its specific substituents. These structural differences result in varying degrees of biological activity, particularly in terms of enzyme inhibition and receptor binding capabilities.

Table: Biological Activity Comparison

CompoundAntibacterial ActivityCytotoxicityNotes
This compoundModerateSelectiveEffective against gram-positive bacteria
Diethyl malonateLowLowLess effective than chlorinated variants
Methyl 2-(4-chlorophenoxy)acetateModerateModerateSimilar activity profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl 2-(4-chlorophenoxy)malonate
Reactant of Route 2
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Dimethyl 2-(4-chlorophenoxy)malonate

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